5-Acetylacenaphthene
Overview
Description
5-Acetylacenaphthene is a chemical compound with the molecular formula C14H12O . It is synthesized through the acylation of acenaphthene with acetyl chloride .
Synthesis Analysis
The synthesis of 5-acetylacenaphthene involves a one-pot catalytic process. This process uses various Keggin type heteropoly acids (salts) as catalysts for the acylation of acenaphthene with acetyl chloride . H3PW12O40 (PW) was found to be the most active catalyst in the acylation .Molecular Structure Analysis
The structure of 5-acetylacenaphthene was identified by GC/MS, FT-IR, and 1H NMR spectra . The molecular weight of 5-acetylacenaphthene is 196.25 .Chemical Reactions Analysis
The yield and the selectivity of 5-acetylacenaphthene were 51.2% and 83.4%, respectively . The effects of experimental parameters on the catalytic acylation reaction and the recycling performance of the PW catalyst were studied .Scientific Research Applications
Synthesis and Catalysis
- One-pot Synthesis using Heteropoly Acid Catalysts : A novel one-pot catalytic synthesis of 5-acetylacenaphthene was achieved through acylation of acenaphthene, with heteropoly acids acting as catalysts. This process demonstrated high yield and selectivity, contributing to environmentally friendly synthesis strategies (Chen et al., 2011).
- Synthesis Using Silica-Supported Phosphotungstic Heteropoly Acid : Another efficient synthesis method involves silica-supported phosphotungstic heteropoly acid, yielding high selectivity and demonstrating the catalyst's recyclability (Pan et al., 2012).
Chemical Interactions and Derivatives
- Formation of Acenaphthene Derivatives : Catalytic interaction of 5-acetylacenaphthene with arylidene-2-naphthylamines results in various products, depending on the condensation conditions and the structure of the starting azomethine (Kozlov et al., 1986).
- Friedel–Crafts Acylations and Isomerization : Acylations of acenaphthene lead to mixtures of different acylacenaphthenes, demonstrating the influence of solvents and the occurrence of isomerization in certain cases (Gore & Jehangir, 1979).
Polymer and Material Science
- Synthesis of Polymers : Oligophenylenes containing acenaphthenyl groups have been synthesized by copolycyclocondensation, indicating potential applications in material science and polymer research (Teplyakov et al., 1990).
Analytical Chemistry Applications
- Fluorescence Derivatisation Reagents : Acenaphthene derivatives have been synthesized and applied in the analysis of amines, carbonyl compounds, and acids, demonstrating increased sensitivity and efficiency in comparison with traditional reagents (Gifford et al., 1995).
Molecular Dynamics and Theoretical Studies
- Investigation of Hindered Acenaphthenes : Extensive theoretical and experimental studies on 5,6-diarylacenaphthenes provided insights into the dynamics of atropisomer interconversion, valuable for understanding molecular behavior (Cross et al., 2001).
Biodegradation Studies
- Assessing Fossil Fuel Biodegradation : Studies using [1-13C]acenaphthene in bacterial cultures demonstrated the biodegradation process of acenaphthene, contributing to our understanding of environmental remediation techniques (Selifonov et al., 1998).
properties
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-9(15)12-8-7-11-6-5-10-3-2-4-13(12)14(10)11/h2-4,7-8H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGRLGANSVWJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143306 | |
Record name | Ethanone, 1-(1,2-dihydro-5-acenaphthylenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylacenaphthene | |
CAS RN |
10047-18-4 | |
Record name | 5-Acetylacenaphthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetylacenaphthene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(1,2-dihydro-5-acenaphthylenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ACETYLACENAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7PK5DIE7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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